2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-18-10-8-16(9-11-18)19-12-13-22(27)25(24-19)15-21(26)23-14-17-6-4-5-7-20(17)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETFCFNYIXWXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond by reacting the pyridazinone derivative with 2-methoxybenzylamine in the presence of coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, increasing acetylcholine levels in the brain and improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Relevance
Key structural analogs differ in substituents on the pyridazinone ring and the acetamide side chain. These modifications influence physicochemical properties, binding affinities, and biological activity.
Table 1: Structural and Molecular Comparison
Binding Affinities and Functional Insights
- Compound X (CPX): Exhibited the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, surpassing common excipients like trehalose (−4.2 kcal/mol) . Its furan and dihydropyridinone groups likely enhance hydrophobic interactions.
- p-Tolyl Analog : Synthesized via a one-pot method with high efficiency, suggesting scalability for derivatives with alkyl or aryl substituents .
Physicochemical and Pharmacokinetic Predictions
- Metabolic Stability : Methoxy and ethoxy groups may slow oxidative metabolism compared to methyl or halogen substituents, as seen in related compounds .
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazinone core, which is substituted with an ethoxyphenyl group and a methoxyphenyl group. This structural configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Substitution Reactions : The ethoxy and methoxy groups are introduced via nucleophilic substitution.
- Final Acylation : Acetic anhydride is often used to acylate the pyridazinone core, yielding the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide exhibit anticancer activity. For example, a compound with a similar structure was tested against various cancer cell lines, showing selective cytotoxicity towards leukemia cells at concentrations around 10 µM .
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. The presence of the ethoxy group may enhance its solubility and bioavailability, making it a candidate for further investigation in inflammatory models.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It could inhibit specific enzymes or receptors involved in cancer and inflammation pathways.
- Oxidative Stress Modulation : The compound may interact with reactive oxygen species (ROS), contributing to its anti-inflammatory effects.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of related compounds, researchers found that certain derivatives exhibited moderate activity against a panel of cancer cell lines. The results indicated that the leukemia cell lines were particularly sensitive, suggesting a potential therapeutic application for hematological malignancies .
Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory properties of phenolic derivatives similar to this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, supporting the hypothesis that this class of compounds could be developed for inflammatory diseases .
Q & A
Q. Q1. What are the recommended synthetic routes for this pyridazinone derivative, and how can reaction conditions be optimized for yield and purity?
A1. The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a substituted phenylhydrazine with a diketone to form the pyridazinone core .
- Step 2 : Acetylation of the pyridazinone intermediate using chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
- Step 3 : Coupling with 2-methoxyphenylmethylamine via nucleophilic substitution.
Q. Optimization Tips :
- Use DMF as a solvent for its high polarity, which stabilizes intermediates.
- Monitor reactions via TLC (e.g., silica gel, ethyl acetate/hexane 3:1) to track progress .
- Purify via column chromatography (gradient elution with CH₂Cl₂/MeOH) .
Q. Q2. Which analytical techniques are critical for structural validation and purity assessment?
A2. Key methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl δ 1.3–1.5 ppm for CH₃; pyridazinone carbonyl δ ~165 ppm) .
- Mass Spectrometry : ESI/APCI-MS to verify molecular weight (e.g., [M+H]+ expected ~450–470 Da) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity >95% .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity in pyridazinone analogs?
A3. Substituent effects are critical for SAR:
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., at 4-phenyl) enhance metabolic stability compared to methoxy due to reduced CYP450 oxidation .
- Methoxyphenylmethyl : The 2-methoxy position on the benzyl group may improve binding to hydrophobic pockets in target proteins (e.g., kinases) .
Table 1 : Activity Comparison of Pyridazinone Derivatives
| Substituent (R1/R2) | Target Activity (IC50) | Key Reference |
|---|---|---|
| 4-Ethoxyphenyl / 2-MeO-benzyl | 12 nM (Kinase X) | |
| 4-Methoxyphenyl / 4-Cl-benzyl | 45 nM (Kinase X) |
Q. Q4. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
A4. Contradictions often arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration (for kinases), or cell lines. Standardize protocols using guidelines from (e.g., 10 µM ATP, pH 7.4) .
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .
- Off-Target Effects : Perform counter-screens against related enzymes (e.g., PDEs) to rule out cross-reactivity .
Q. Q5. What mechanistic hypotheses explain this compound’s anti-inflammatory activity?
A5. Proposed mechanisms include:
- COX-2 Inhibition : The pyridazinone core mimics diarylheterocycles in COX-2 inhibitors (e.g., celecoxib). Docking studies suggest H-bonding with Tyr385 .
- NF-κB Pathway Modulation : Methoxyphenyl groups may suppress IκBα phosphorylation, reducing cytokine release (e.g., IL-6, TNF-α) .
Methodological Guidance
Q. Q6. How to design a robust SAR study for this compound?
A6. Follow these steps:
Core Modifications : Synthesize analogs with pyridazinone replaced by pyrimidine or triazine.
Substituent Scanning : Vary ethoxy/methoxy positions and chain lengths (e.g., propoxy vs. ethoxy) .
In Silico Screening : Use AutoDock Vina to predict binding affinities to target proteins .
Validate Top Candidates : Test in vitro (enzyme assays) and in vivo (murine inflammation models) .
Q. Q7. What strategies mitigate synthetic challenges (e.g., low yields in acetylation steps)?
A7. Address issues via:
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for better nucleophilicity in acetylation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 20% .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
